CDP-alpha-D-glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

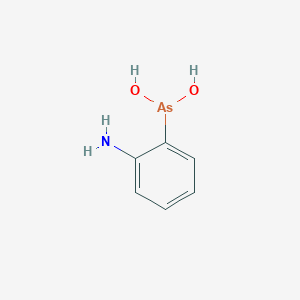

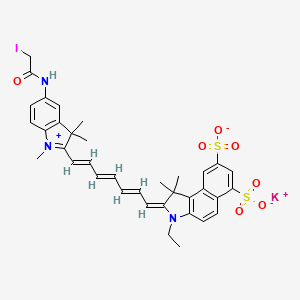

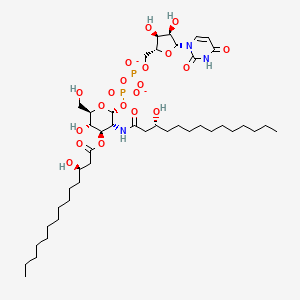

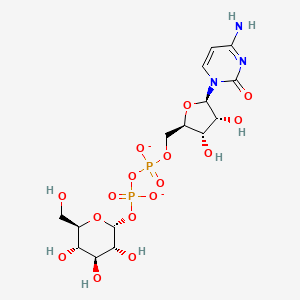

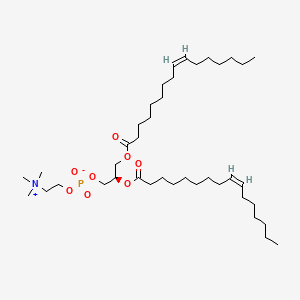

CDP-alpha-D-glucose(2-) is a CDP-D-glucose(2-) having alpha-configuration at the anomeric centre. Major microspecies at pH 7.3. It is a CDP-D-glucose(2-) and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a CDP-alpha-D-glucose.

科学的研究の応用

Biochemical Pathways and Enzymatic Structures

Enzymatic Roles in Dideoxysugar Synthesis : CDP-alpha-D-glucose is involved in the synthesis of dideoxysugars, which are significant in various biological activities and antibiotic components. The alpha-D-glucose-1-phosphate cytidylyltransferase enzyme from Salmonella typhi, which uses CDP-alpha-D-glucose, catalyzes the initial step in producing CDP-tyvelose. This enzyme's three-dimensional structure suggests a hexamer formation with unique subunit interactions and hydrogen bonding with CDP-glucose (Koropatkin & Holden, 2004).

Enzyme Kinetics and Characterization : The enzyme glucose-1-phosphate cytidylyltransferase, significant in CDP-D-abequose biosynthesis, has been characterized from Salmonella enterica. Kinetic measurements of this enzyme reveal a "ping-pong" mechanism and specific Km values for its substrates, including CDP-D-glucose (Lindqvist et al., 1994).

Structural Analysis in Bacterial Biosynthesis : The alpha-D-glucose-1-phosphate cytidylyltransferase gene from Yersinia pseudotuberculosis has been cloned and expressed in Escherichia coli, offering insights into bacterial biosynthesis processes involving CDP-alpha-D-glucose (Thorson et al., 1994).

Role in Antibiotic Biosynthesis Pathways : In Streptomyces glaucescens GLA.0, the StrQ protein, part of the 5'-hydroxy-streptomycin biosynthetic pathway, is identified as a CDP-D-glucose synthase. It shows restricted substrate specificity to CTP and alpha-D-glucose 1-phosphate (Beyer et al., 1998).

Biomedical Applications

- Muscular Dystrophy and Glycosylation Defects : Research on α-dystroglycan (α-DG) glycosylation, relevant to muscular dystrophy, indicates that cytidine diphosphate ribitol (CDP-Rbo) synthase activity from ISPD, fukutin, and FKRP is critical. These enzymes use CDP-alpha-D-glucose derivatives in α-DG glycosylation processes (Kanagawa et al., 2016).

Molecular and Structural Insights

- Mechanistic and Structural Analysis : The crystal structure analysis of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis, complexed with CDP-D-xylose, provides insights into the enzymatic mechanism. This study suggests the roles of various amino acids in catalyzing reactions starting with CDP-D-glucose (Koropatkin & Holden, 2005).

特性

製品名 |

CDP-alpha-D-glucose |

|---|---|

分子式 |

C15H23N3O16P2-2 |

分子量 |

563.3 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChIキー |

CGPHZDRCVSLMCF-JZMIEXBBSA-L |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)